4-Methoxythiophen-3-amine

Übersicht

Beschreibung

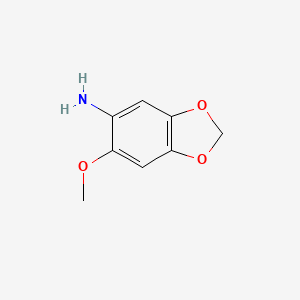

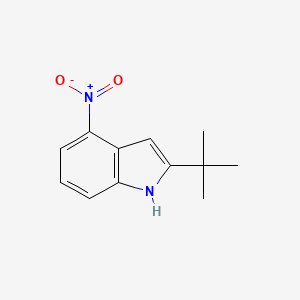

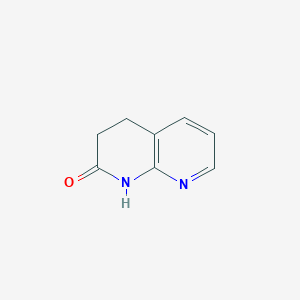

4-Methoxythiophen-3-amine (4-MTA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MTA is an aromatic compound that is composed of an amine group and a thiophene ring. It is a colorless, water-soluble solid that is structurally similar to other aromatic compounds such as aniline and phenol. 4-MTA has been studied for its potential applications in in vivo and in vitro studies, as well as its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Application in Metal–Organic Frameworks (MOFs)

Scientific Field

Material Science Summary of the Application: 4-Methoxythiophen-3-amine can be used in the synthesis of amine-functionalized MOFs . These MOFs have attracted much attention mainly for CO2 capture . Methods of Application: The synthesis of these MOFs involves in situ synthesis method, post-modification, and physical impregnation methods . Results or Outcomes: These MOFs have extremely high CO2 sorption capacity at low pressures . They also exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .

Application in Anticancer Agents Synthesis

Scientific Field

Medicinal Chemistry Summary of the Application: 4-Methoxythiophen-3-amine can be used in the synthesis of anticancer agents . Methods of Application: The synthesis involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Results or Outcomes: The synthesized compounds showed prominent activity against both cancer cell lines .

Application in Anti-Atherosclerotic Agents Synthesis

Scientific Field

Pharmacology Summary of the Application: While there’s no direct evidence of 4-Methoxythiophen-3-amine being used in the synthesis of anti-atherosclerotic agents, thiophene derivatives have been used in such syntheses . Methods of Application: The exact methods of application are not specified in the available resources. Results or Outcomes: The outcomes of such syntheses are not directly available in the resources.

Application in Insecticides Development

Scientific Field

Agricultural Chemistry Summary of the Application: While there’s no direct evidence of 4-Methoxythiophen-3-amine being used in the development of insecticides, thiophene derivatives have been used in such developments . Methods of Application: The exact methods of application are not specified in the available resources. Results or Outcomes: The outcomes of such developments are not directly available in the resources.

Application in Electrochromic Materials

Scientific Field

Material Science Summary of the Application: 4-Methoxythiophen-3-amine can be used in the synthesis of electrochromic materials . Methods of Application: The synthesis involves Stille coupling reaction and electropolymerization method . Results or Outcomes: The synthesized polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region (NIR) .

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Material Science Summary of the Application: While there’s no direct evidence of 4-Methoxythiophen-3-amine being used in OLEDs, thiophene derivatives have been used in such developments . OLEDs have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc . Methods of Application: The exact methods of application are not specified in the available resources. Results or Outcomes: The outcomes of such developments are not directly available in the resources.

Application in Solar Cells

Scientific Field

Photovoltaics Summary of the Application: While there’s no direct evidence of 4-Methoxythiophen-3-amine being used in solar cells, thiophene derivatives have been used in such developments . Perovskite solar cells (PSCs) have emerged as a practical candidate for new-generation photovoltaic devices to meet global energy demands . Methods of Application: The exact methods of application are not specified in the available resources. Results or Outcomes: The outcomes of such developments are not directly available in the resources.

Eigenschaften

IUPAC Name |

4-methoxythiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-7-5-3-8-2-4(5)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSRPFDJZXIHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566630 | |

| Record name | 4-Methoxythiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxythiophen-3-amine | |

CAS RN |

125605-35-8 | |

| Record name | 4-Methoxythiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)